Boc-D-ser(bzl)-ol

Description

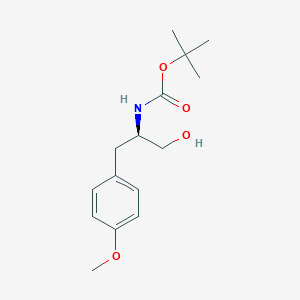

Boc-D-Ser(Bzl)-ol is a protected amino acid derivative widely used in solid-phase peptide synthesis (SPPS). Its structure comprises:

- Boc (tert-butoxycarbonyl): A base-labile protecting group for the α-amino group.

- Bzl (benzyl): A side-chain protecting group for the hydroxyl moiety of serine, stable under acidic conditions.

- D-configuration: The non-natural enantiomer of serine, often employed to modulate peptide stability or biological activity.

Properties

Molecular Formula |

C15H23NO4 |

|---|---|

Molecular Weight |

281.35 g/mol |

IUPAC Name |

tert-butyl N-[(2R)-1-hydroxy-3-(4-methoxyphenyl)propan-2-yl]carbamate |

InChI |

InChI=1S/C15H23NO4/c1-15(2,3)20-14(18)16-12(10-17)9-11-5-7-13(19-4)8-6-11/h5-8,12,17H,9-10H2,1-4H3,(H,16,18)/t12-/m1/s1 |

InChI Key |

PDULSURPMKMHCI-GFCCVEGCSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=CC=C(C=C1)OC)CO |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OC)CO |

Origin of Product |

United States |

Preparation Methods

Key Innovations Over Conventional Approaches

- Elimination of Sodium Hydride : Traditional routes employ NaH for benzylation, which induces racemization at rates exceeding 5% under optimal conditions. The DRR method replaces NaH with milder bases during reprotection.

- Isomer Removal at Intermediate Stage : By deprotecting Boc-Ser(Bzl)-OH to Ser(Bzl)-HCl early, the D-isomer is removed via recrystallization before re-introducing the Boc group, reducing cumulative racemization.

- Solvent System Optimization : Ethyl acetate’s low polarity enhances the solubility difference between D- and L-Ser(Bzl)-HCl, enabling efficient isomer separation.

Step-by-Step Preparation of Boc-D-Ser(Bzl)-OH

The synthesis involves three phases: (1) Boc-Ser synthesis, (2) benzylation to Boc-Ser(Bzl)-OH, and (3) DRR-based purification.

Phase 1: Boc Protection of Serine

Serine is reacted with di-tert-butyl dicarbonate in ethanol/water (1:5 mass ratio) using Na$$2$$CO$$3$$ as a catalyst. Ethyl acetate extraction followed by vacuum concentration yields Boc-Ser as an oily residue (85–90% yield).

Reaction Conditions :

- Molar Ratio : Serine : Boc$$_2$$O = 1 : 1.2

- Temperature : 25°C

- Extraction Solvent : Ethyl acetate (3 × volume of aqueous phase)

Phase 2: Benzylation of Boc-Ser

Boc-Ser is dissolved in dimethylformamide (DMF), cooled to 0–5°C, and treated with NaH (1.1 eq) before dropwise addition of benzyl bromide (1.05 eq). Post-reaction, the mixture is quenched with water, and Boc-Ser(Bzl)-OH is extracted using ethyl acetate.

Critical Parameters :

Phase 3: DRR Purification

The crude Boc-Ser(Bzl)-OH is treated with 4.0 M HCl in ethyl acetate (1:3 molar ratio) for 2 hours to yield Ser(Bzl)-HCl. Recrystallization from ethyl acetate removes >90% of the D-isomer, followed by Boc reprotection using Boc$$2$$O and Na$$2$$CO$$_3$$.

Recrystallization Data :

| Parameter | Value |

|---|---|

| Solvent | Ethyl acetate (3× weight of solid) |

| Washing Time | 1.0 hour |

| Isomer Content Post-Wash | <0.1% D-Ser(Bzl)-HCl |

Racemization Control Mechanisms

Racemization during benzylation is mitigated through:

- Low-Temperature Reactions : Maintaining 0–5°C during NaH addition suppresses base-induced epimerization.

- Short Reaction Times : TLC monitoring ensures reactions are halted before racemization exceeds 1%.

- Solvent Polarity : DMF’s high polarity stabilizes the transition state, reducing unintended stereochemical inversion.

Analytical Characterization and Quality Assurance

Commercial specifications for Boc-D-Ser(Bzl)-OH (e.g., TCI America: >98.0% purity) validate the DRR method’s efficacy. Key metrics include:

Physical and Chemical Properties :

| Property | Value |

|---|---|

| Melting Point | 57–62°C |

| Specific Rotation ($$[\alpha]^{20}_D$$) | +21.0° to +24.0° (c=2, EtOH) |

| Molecular Weight | 295.34 g/mol |

HPLC analysis confirms isomer content below 0.1%, aligning with pharmacopeial standards for peptide intermediates.

Industrial Scalability and Process Economics

The DRR method’s advantages for large-scale production include:

- Reduced Solvent Consumption : Ethyl acetate’s low cost and high recyclability lower operational expenses.

- Yield Enhancement : Overall yields improve from 50% (traditional) to 78–82% by minimizing recrystallization cycles.

- Regulatory Compliance : The absence of NaH simplifies waste disposal and safety protocols.

Chemical Reactions Analysis

Types of Reactions

Boc-D-ser(bzl)-ol undergoes various chemical reactions, including:

Deprotection Reactions: Removal of the Boc and Bzl protecting groups using reagents like trifluoroacetic acid (TFA) or hydrogenation.

Substitution Reactions: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid (TFA) for Boc group removal and hydrogenation for Bzl group removal.

Substitution: Reagents like benzyl bromide for introducing the Bzl group.

Major Products Formed

The major products formed from these reactions include deprotected serine derivatives and substituted serine compounds, which can be further used in peptide synthesis .

Scientific Research Applications

Pharmaceutical Development

Role in Drug Synthesis:

Boc-D-ser(bzl)-ol is a crucial intermediate in the synthesis of pharmaceuticals, particularly those aimed at treating neurological disorders. Its ability to enhance drug efficacy and specificity makes it invaluable in drug formulation processes .

Case Study:

In a study focused on the synthesis of neuroprotective agents, this compound was utilized to create compounds that exhibited improved binding affinity to target receptors involved in neurodegenerative diseases. The results indicated higher therapeutic potential compared to traditional compounds .

Facilitating Drug Delivery:

this compound is employed in bioconjugation techniques that enable the attachment of biomolecules to surfaces or other molecules. This application is particularly relevant in developing targeted drug delivery systems and diagnostic tools .

Example Application:

A recent study demonstrated how this compound facilitated the conjugation of therapeutic agents to nanoparticles, enhancing their stability and bioavailability in vivo. The resulting formulations showed improved therapeutic outcomes in preclinical models .

Research in Organic Chemistry

Reagent for New Reaction Pathways:

As a versatile reagent, this compound enables chemists to explore new reaction pathways and develop innovative compounds with unique properties. Its utility in organic synthesis has led to advancements in creating complex molecules .

Research Findings:

Research highlighted that this compound could be utilized to synthesize novel derivatives with enhanced biological activity, paving the way for future pharmaceutical applications. The compound's reactivity under various conditions was thoroughly examined, showing promising results for further exploration .

Material Science Applications

Development of New Materials:

In material science, this compound is being explored for creating polymers with enhanced functionalities. Its incorporation into polymeric structures can lead to materials with improved mechanical properties and biocompatibility for medical applications .

Case Study:

A project focused on developing biodegradable polymers incorporated this compound into the polymer backbone. The resulting materials exhibited favorable degradation rates and mechanical properties suitable for biomedical implants .

Mechanism of Action

The mechanism of action of Boc-D-ser(bzl)-ol primarily involves its role as a protected amino acid in peptide synthesis. The Boc and Bzl groups protect the amino and hydroxyl groups, respectively, during the synthesis process. These protecting groups are removed at the final stages to yield the desired peptide. The compound does not have a specific biological target or pathway as it is mainly used as a synthetic intermediate .

Comparison with Similar Compounds

Key Properties :

- Molecular Formula: C₁₅H₂₁NO₅ (acid form: Boc-D-Ser(Bzl)-OH) or C₁₅H₂₃NO₄ (alcohol form: Boc-D-Serinol(Bzl)) .

- Molecular Weight : 295.33 g/mol (acid form) or 281.35 g/mol (alcohol form) .

- Applications : Primarily used in Boc/Bzl SPPS strategies, which require harsh deprotection conditions (e.g., hydrogen fluoride (HF)) .

Comparison with Similar Compounds

Structural and Functional Differences

Physical and Chemical Properties

Solubility :

Stability :

Biological Activity

Boc-D-ser(bzl)-ol, also known as Boc-D-Ser(Bzl)-OH , is a derivative of the amino acid serine characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amino group and a benzyl group on the hydroxyl group. Its chemical formula is and has a molecular weight of 295.33 g/mol. This compound is widely utilized in organic synthesis, particularly in peptide synthesis and other complex molecular constructions.

The biological activity of this compound primarily arises from its structural properties as a protected amino acid derivative. The Boc group serves to protect the amino group from unwanted reactions during synthetic processes, while the benzyl group provides protection for the hydroxyl group. This dual protection allows for selective deprotection under specific conditions, facilitating the stepwise construction of complex biologically active molecules.

Inhibition Studies

Recent studies indicate that this compound exhibits potent inhibitory activity against the uptake of monosaccharides such as galactose and glucose. This property suggests its potential utility in metabolic research and therapeutic applications targeting glucose metabolism disorders.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| Boc-D-Ser(Bzl)-OH | Contains both Boc and benzyl groups | Inhibits monosaccharide uptake |

| N-Boc-O-benzyl-L-serine | L-enantiomer, lacks benzyl group on hydroxyl | Similar inhibition profile |

| N-Boc-D-serine | Lacks benzyl group on hydroxyl | Limited activity compared to Boc-D-Ser(Bzl)-OH |

| O-Benzyl-D-serine | Lacks Boc protecting group on amino | Lower stability in synthetic reactions |

Synthesis and Evaluation of Bifunctional Peptides

In a study focused on bifunctional peptides, this compound was utilized as a building block for synthesizing compounds with dual receptor activity. These peptides demonstrated selective agonistic effects on δ and μ opioid receptors while antagonizing neurokinin-1 (NK1) receptors. The structure-activity relationship (SAR) studies highlighted that modifications involving this compound led to significant enhancements in biological activity against targeted receptors .

Implications in Drug Development

This compound has been employed as a precursor in the development of pharmaceuticals aimed at treating various conditions, including metabolic disorders and pain management. Its role as an intermediate in peptide synthesis makes it invaluable in creating novel therapeutic agents with improved efficacy and specificity .

Q & A

Q. What experimental parameters are critical for optimizing the esterification of Boc-D-Ser(Bzl)-OH using TMS-diazomethane?

Methodological guidance:

- Temperature control : Maintain 0°C during reagent addition to minimize side reactions.

- Solvent ratio : Use a 7:2 ether/methanol mixture to balance solubility and reactivity.

- Reagent stoichiometry : Add TMS-diazomethane in aliquots (e.g., 2.4 mmol initially, followed by 0.24 mmol) to ensure complete conversion.

- Reaction monitoring : Track progress via TLC or LC-MS to confirm intermediate formation .

Q. Which analytical techniques are essential for characterizing Boc-D-ser(bzl)-ol?

Methodological guidance:

- NMR spectroscopy : Use H and C NMR to confirm stereochemistry and benzyl/tert-butyl group retention.

- Mass spectrometry (LC-MS) : Verify molecular ion peaks and detect impurities.

- Polarimetry : Assess optical rotation to confirm enantiomeric integrity.

- Chromatography (HPLC) : Evaluate purity using reverse-phase columns with UV detection .

Q. How can researchers ensure reproducibility in this compound synthesis protocols?

Methodological guidance:

- Detailed documentation : Record exact solvent volumes, temperatures, and stirring times (e.g., 18 mL solvent, 5-minute addition time).

- Reagent purity : Source TMS-diazomethane from reliable suppliers and store under inert conditions.

- Peer validation : Share protocols via supplementary materials in journals, adhering to FAIR data principles .

Advanced Research Questions

Q. How can enantiomeric purity discrepancies in this compound synthesis be resolved?

Methodological guidance:

- Chiral chromatography : Employ chiral stationary phases (e.g., cellulose-based columns) to separate D/L isomers.

- Kinetic resolution : Optimize reaction conditions (e.g., catalyst loading) to favor D-serine derivatives.

- Comparative studies : Replicate conflicting protocols with controlled variables (e.g., solvent purity, atmospheric moisture) to identify contamination sources .

Q. What computational approaches predict this compound’s reactivity in peptide coupling reactions?

Methodological guidance:

- Density Functional Theory (DFT) : Calculate activation energies for acylation steps using software like Gaussian or ORCA.

- Molecular dynamics simulations : Model solvent effects on transition states in coupling reactions.

- Database mining : Cross-reference Reaxys or SciFinder for analogous serine derivatives’ reactivity data .

Q. How can FAIR principles improve data management for this compound studies?

Methodological guidance:

Q. What advanced search strategies locate niche studies on this compound applications?

Methodological guidance:

- Boolean operators : Combine terms like "this compound AND peptide synthesis NOT industrial" in Web of Science or PubMed.

- Citation tracking : Use Google Scholar’s "Cited by" feature to identify follow-up studies.

- Database filters : Limit searches to "synthesis" or "stereochemistry" categories in SciFinder .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.